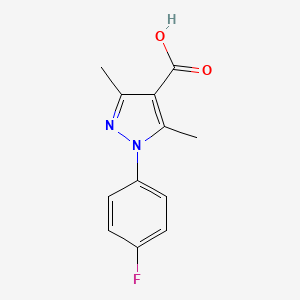

1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Description

Historical Context of Pyrazole-Carboxylic Acid Derivatives

The historical development of pyrazole-carboxylic acid derivatives represents one of the most significant chapters in heterocyclic chemistry, with foundations laid in the late 19th century. Ludwig Knorr's groundbreaking synthesis in 1883 marked the beginning of systematic pyrazole chemistry, when he successfully reacted β-diketone compounds with hydrazine derivatives to produce substituted pyrazoles. This pioneering work established the fundamental synthetic approach that continues to influence modern pyrazole chemistry, demonstrating the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives as a reliable method for constructing the pyrazole ring system.

The evolution of pyrazole-carboxylic acid synthesis has been characterized by progressive refinements in methodology and regioselectivity. Early synthetic approaches often resulted in mixtures of regioisomers, presenting significant challenges for pharmaceutical applications where precise structural control is essential. The development of more sophisticated synthetic strategies has addressed these limitations, with researchers developing methods that favor specific regioisomers through careful control of reaction conditions and substituent effects.

Table 1: Historical Milestones in Pyrazole-Carboxylic Acid Development

| Year | Researcher | Key Contribution | Synthetic Method |

|---|---|---|---|

| 1883 | Knorr et al. | First pyrazole synthesis | β-diketone + hydrazine condensation |

| 1960 | O'Donovan et al. | 1-phenylpyrazole-4-carboxylic acid | Sandmeyer-type reaction from diazonium salt |

| 1991 | Tanaka et al. | Cobalt-catalyzed oxidation | Selective oxidation of methylpyrazoles |

| 2020 | Various researchers | One-pot synthesis | Direct synthesis from arenes and carboxylic acids |

The synthetic methodology for pyrazole-carboxylic acids has undergone substantial refinement since Knorr's initial discoveries. O'Donovan and colleagues reported a significant advancement in 1960 with their development of a new route to 1-substituted pyrazole-4-carboxylic acids through Sandmeyer-type reactions. This methodology involved the conversion of pyrazole-4-diazonium chloride to the corresponding nitrile derivative, followed by hydrolysis to yield the carboxylic acid functionality. This approach represented a major improvement over previous methods that relied on chloromethylation and subsequent oxidation procedures.

The development of transition metal-catalyzed approaches has further expanded the synthetic toolbox for pyrazole-carboxylic acid preparation. Tanaka and coworkers demonstrated the utility of cobalt-catalyzed liquid phase oxidation for the selective synthesis of pyrazole carboxylic acids, achieving yields exceeding 95% under optimized conditions. This methodology exemplifies the modern trend toward more efficient and environmentally friendly synthetic approaches that minimize byproduct formation and maximize atom economy.

Contemporary synthetic developments have focused on developing more direct and efficient pathways to pyrazole-carboxylic acid derivatives. Recent advances include one-pot synthesis protocols that combine multiple bond-forming reactions in a single synthetic operation, significantly reducing the number of synthetic steps required. These methodologies represent a paradigm shift toward more sustainable and economically viable synthetic approaches, addressing both environmental concerns and commercial viability considerations.

Structural Significance of Fluorophenyl and Methyl Substituents

The structural arrangement of substituents in this compound reflects sophisticated molecular design principles that optimize both electronic properties and steric interactions. The 4-fluorophenyl substituent at the nitrogen atom introduces significant electronic perturbations that influence the entire molecular system through both inductive and resonance effects. Fluorine's position as the most electronegative element in the periodic table imparts unique characteristics that distinguish fluorinated compounds from their non-fluorinated analogs.

The electronic influence of the 4-fluorophenyl group can be quantitatively assessed through Hammett substituent constants, which provide a standardized measure of electronic effects in aromatic systems. The para-fluorine substituent exhibits a Hammett sigma constant of +0.062, indicating a modest electron-withdrawing effect through inductive mechanisms. This electronic modulation influences the nucleophilicity of the pyrazole nitrogen atoms and affects the overall reactivity profile of the molecule. The electron-withdrawing nature of the fluorine atom stabilizes negative charge development during chemical reactions, potentially influencing both synthetic accessibility and biological activity.

Table 2: Electronic Properties of Key Substituents

| Substituent | Hammett σ (para) | Hammett σ (meta) | Electronic Effect | Steric Parameter (Es) |

|---|---|---|---|---|

| Fluorine | +0.062 | +0.337 | Electron-withdrawing | -0.46 |

| Methyl | -0.170 | -0.069 | Electron-donating | -1.24 |

| Hydrogen | 0.000 | 0.000 | Reference | 0.00 |

| Carboxyl | +0.45 | +0.37 | Strongly electron-withdrawing | Variable |

The concept of "fluoromaticity" provides additional insight into the structural significance of the fluorophenyl substituent. Research has demonstrated that fluorine atoms attached to aromatic rings can participate in unique π-system interactions that enhance aromatic stability beyond what would be predicted from traditional models. This phenomenon arises from fluorine's ability to withdraw electron density through sigma bonds while simultaneously donating electron density back to the aromatic system through interactions between fluorine's lone pairs and the π-system of the benzene ring.

The 3,5-dimethyl substitution pattern on the pyrazole ring serves multiple important functions in the molecular design. These methyl groups provide steric bulk that influences the conformational preferences of the molecule and potentially restricts rotation around the nitrogen-phenyl bond. The electron-donating nature of methyl groups, as reflected in their negative Hammett constants (-0.17 for para-methyl), provides electronic compensation for the electron-withdrawing effects of both the fluorine substituent and the carboxylic acid functionality. This electronic balance is crucial for maintaining optimal reactivity and stability characteristics.

The positional arrangement of methyl substituents at the 3 and 5 positions of the pyrazole ring creates a symmetrical electronic environment that minimizes potential regioisomerism issues during synthesis. This substitution pattern has been demonstrated to favor specific synthetic pathways and can influence the regioselectivity of subsequent chemical transformations. The steric effects of these methyl groups may also influence the compound's ability to interact with biological targets by controlling the accessible conformational space and influencing binding orientations.

Structural studies have revealed that the combination of fluorophenyl and dimethyl substituents creates a unique three-dimensional architecture that balances electronic optimization with steric accessibility. The carboxylic acid functionality at the 4-position benefits from the electronic modulation provided by the surrounding substituents, potentially enhancing both its acidity and its ability to participate in hydrogen bonding interactions. This careful balance of electronic and steric factors positions this compound as an optimized scaffold for pharmaceutical applications.

Properties

IUPAC Name |

1-(4-fluorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCDCNWWMFTZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363435 | |

| Record name | 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288251-63-8 | |

| Record name | 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pyrazole Ring Formation via Hydrazine Condensation

A common method involves the condensation of a 1,3-diketone or β-ketoester with hydrazine or substituted hydrazines to form the pyrazole core. For example, methylhydrazine can be reacted with a suitably substituted diketone intermediate to yield the pyrazole ring with methyl groups at the 3 and 5 positions.

- The diketone precursor can be synthesized by Claisen condensation or other carbonyl coupling methods.

- The reaction is typically carried out in an organic solvent such as ethanol or dichloromethane under controlled temperature conditions (often 0 to 25 °C) to optimize yield and selectivity.

- The cyclization step is followed by purification, often recrystallization, to isolate the pyrazole intermediate.

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl substituent is introduced on the pyrazole nitrogen (N-1) via nucleophilic substitution or coupling reactions:

- Starting from 4-fluorophenyl halides (e.g., 4-fluorobromobenzene), N-arylation can be achieved using palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-type coupling.

- Alternatively, the pyrazole nitrogen can be alkylated with 4-fluorophenylmethyl halides under basic conditions.

- Reaction conditions are optimized to avoid over-alkylation or side reactions, typically involving mild bases and controlled temperatures.

Carboxylation at the 4-Position of Pyrazole

The carboxylic acid group at the 4-position is introduced by oxidation or direct carboxylation methods:

- One approach is the oxidation of a methyl or acetyl substituent at the 4-position to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium-based reagents.

- Alternatively, the 4-position can be functionalized by lithiation followed by carbonation with carbon dioxide under low temperature to yield the carboxylic acid.

- The choice of method depends on the availability of intermediates and desired purity.

Industrial Scale Considerations

Industrial synthesis often adapts the above laboratory methods with modifications to improve yield, safety, and environmental impact:

- Use of continuous flow reactors for better heat and mass transfer.

- Employment of greener solvents and catalytic systems to reduce waste.

- Optimization of reaction times and temperatures to maximize throughput.

- Implementation of efficient purification techniques such as crystallization or chromatography.

Representative Preparation Route from Literature

A patent (WO2017064550A1) describes a related preparation method for fluorinated pyrazole carboxylic acids, which can be adapted for this compound:

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Claisen condensation of ethyl fluoroacetate with methyl ketone to form diketone intermediate | Solvent: dichloromethane; Temp: -25 to -20 °C | >95 (crude) | High purity crude used directly |

| 2 | Condensation of diketone with methylhydrazine to form pyrazole ring | Temp: -20 °C to RT; Solvent: dichloromethane | 86 | Reaction monitored by gas chromatography |

| 3 | Oxidation/carboxylation to convert acetyl group to carboxylic acid | Acidification with HCl; Temp: 10 °C | 95 | Final product isolated by filtration and drying |

This method emphasizes high atom economy, safety, and scalability, with yields above 85% in each step and minimal waste generation.

Analytical and Purity Data

- Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure and purity of intermediates and final product.

- Gas Chromatography (GC) and Liquid Chromatography (LC) analyses monitor reaction completion and impurity profiles.

- The final compound exhibits a molecular formula of C12H11FN2O2 with a molecular weight of approximately 234 g/mol.

Summary Table of Preparation Methods

| Preparation Step | Method | Key Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Pyrazole ring formation | Condensation of diketone with methylhydrazine | Diketone intermediate, methylhydrazine | -25 to RT, organic solvent | 85-90 | High purity intermediate |

| N-1 Arylation | Palladium or copper-catalyzed coupling | 4-fluorophenyl halide, base, catalyst | Mild heating, inert atmosphere | 80-90 | Selective N-arylation |

| Carboxylation | Oxidation or lithiation + carbonation | Oxidants (KMnO4), CO2, base | Controlled temp, acidic workup | 90-95 | High yield, pure acid |

| Purification | Recrystallization or filtration | Suitable solvents | Ambient to low temp | - | Ensures product purity |

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the pyrazole ring.

Scientific Research Applications

Research indicates that 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid exhibits significant biological activity. It interacts with various biological targets, making it a candidate for drug development. Specific derivatives have shown promise in anti-inflammatory and analgesic activities, although further studies are necessary to elucidate their mechanisms of action at the molecular level .

Applications in Medicinal Chemistry

- Drug Development : The compound is being explored for its potential as a therapeutic agent in treating diseases due to its interaction with biological pathways. Its derivatives may serve as lead compounds in the development of new pharmaceuticals targeting inflammatory diseases and pain management.

- Anticancer Research : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, making them candidates for further investigation in oncology.

- Antimicrobial Activity : Some derivatives have shown antimicrobial effects, indicating potential applications in developing new antibiotics or antifungal agents .

Applications in Agrochemicals

The unique structure of this compound also positions it as a valuable compound in agricultural chemistry:

- Pesticide Development : Its derivatives may be utilized in creating novel pesticides that target specific pests while minimizing environmental impact.

- Herbicides : The compound's ability to interact with plant metabolism suggests potential applications as a herbicide, providing an avenue for more effective weed management strategies.

Various studies have investigated the properties and applications of this compound:

- A study published in Journal of Medicinal Chemistry highlighted the synthesis of several derivatives and their biological evaluation against inflammation models.

- Research conducted by agricultural scientists demonstrated the efficacy of certain derivatives as potential herbicides in field trials, showing reduced weed growth with minimal toxicity to crops .

- A recent investigation into the compound's antimicrobial properties revealed promising results against specific bacterial strains, suggesting its utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrazole ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Data Table: Comparative Overview of Key Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight | Substituent Features | Potential Application |

|---|---|---|---|---|---|

| 1-(4-Fluorophenyl)-3,5-dimethyl-... | 288251-63-8 | C₁₂H₁₁FN₂O₂ | 234.23 | 4-Fluoro, planar structure | Drug intermediates, materials |

| 1-(4-Chlorophenyl)-3,5-dimethyl-... | 113808-87-0 | C₁₂H₁₁ClN₂O₂ | 250.68 | Stronger electron withdrawal | Enzyme inhibitors |

| 1-(2,4-Difluorophenyl)-3,5-dimethyl-... | 1152566-19-2 | C₁₂H₁₀F₂N₂O₂ | 252.22 | Enhanced solubility | Anticancer agents |

| 1-(Difluoromethyl)-3,5-dimethyl-... | 512810-13-8 | C₇H₈F₂N₂O₂ | 190.15 | Metabolic stability | Agrochemistry |

Biological Activity

1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS Number: 288251-63-8) is a pyrazole derivative notable for its diverse biological activities. Its structure, characterized by a five-membered ring containing nitrogen atoms, a fluorophenyl group, and a carboxylic acid functional group, contributes to its pharmacological potential. This article reviews the compound's biological activity, including anti-inflammatory and anticancer properties, supported by relevant research findings and data.

- Molecular Formula : C₁₂H₁₁FN₂O₂

- Molecular Weight : 234.23 g/mol

- Structure : The compound features a pyrazole ring with methyl substitutions at positions 3 and 5, and a fluorine atom on the phenyl group.

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. The specific compound has been shown to modulate pathways involved in inflammation:

- Mechanism of Action : It is believed to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses.

- In Vitro Studies : Experiments have demonstrated that this compound can reduce inflammation markers in cell cultures.

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 | 3.79 | Significant cytotoxicity |

| SF-268 | 12.50 | Moderate cytotoxicity |

| NCI-H460 | 42.30 | Lower cytotoxicity |

These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Study on MCF7 Cell Line

A study investigated the effects of this compound on MCF7 breast cancer cells. The results indicated an IC50 value of 3.79 µM, demonstrating potent anticancer activity. The mechanism was linked to apoptosis induction and cell cycle arrest.

Study on NCI-H460 Cell Line

Another study assessed the compound's effects on NCI-H460 lung cancer cells, reporting an IC50 of 42.30 µM. While less potent than against MCF7 cells, the results still indicate potential for therapeutic use in lung cancer treatment.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid | C₁₁H₁₀FN₂O₂ | Lacks one methyl group |

| 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | C₁₁H₁₀FN₂O₂ | Different position of methyl substitution |

| 3,5-Dimethylpyrazole-4-carboxylic acid | C₇H₁₀N₂O₂ | Simpler structure without fluorophenyl group |

This comparison highlights the unique combination of substituents in the target compound that may enhance its biological activity.

Q & A

Q. What are the standard synthetic routes for 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-diketones or β-ketoesters. For example, ethyl 3-oxo-3-(4-fluorophenyl)propanoate can react with hydrazine derivatives under reflux in ethanol to form the pyrazole ring. Subsequent hydrolysis of the ester group yields the carboxylic acid. Reaction optimization includes pH control (acidic or basic conditions) and temperature modulation (80–100°C) to enhance yield and purity .

Q. How is the structure validated after synthesis?

Structural confirmation involves:

- FT-IR spectroscopy : To identify carboxylic acid (-COOH) stretching (~2500–3300 cm⁻¹) and aromatic C-F bonds (~1220–1280 cm⁻¹).

- X-ray diffraction (XRD) : Monoclinic or orthorhombic systems are common for pyrazole derivatives. SHELXL (via SHELX suite) is widely used for crystal structure refinement .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., 4-fluorophenyl protons at δ 7.1–7.4 ppm and methyl groups at δ 2.1–2.5 ppm) .

Q. What are the recommended storage conditions for this compound?

Store at room temperature in a dry environment, protected from light and moisture. Stability studies suggest decomposition occurs above 200°C, releasing carbon oxides and nitrogen oxides. Use inert atmospheres (e.g., argon) for long-term storage .

Advanced Research Questions

Q. How do intermolecular interactions influence its crystal packing?

The carboxylic acid group participates in hydrogen-bonding networks, forming dimeric motifs (R₂²(8) graph sets). Fluorine atoms engage in weak C-F···H interactions, while π-π stacking between aromatic rings contributes to layered crystal structures. Graph set analysis (Etter’s method) and Hirshfeld surface calculations are critical for mapping these interactions .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

Contradictions between experimental and theoretical NMR/IR data may arise from dynamic effects (e.g., tautomerism) or crystal packing. Use DFT calculations (B3LYP/6-311+G(d,p)) to simulate spectra and compare with experimental results. Multi-nuclear NMR (e.g., ¹⁹F NMR) and variable-temperature studies can clarify dynamic behavior .

Q. How can derivatives of this compound be synthesized for structure-activity relationship (SAR) studies?

Key derivatization approaches:

- Esterification : React with alcohols (e.g., methanol) under acidic conditions to form methyl esters.

- Amide formation : Use coupling agents (EDC/HOBt) to link the carboxylic acid to amines.

- Halogen substitution : Replace fluorine with chlorine/bromine via electrophilic aromatic substitution. These modifications enable exploration of electronic and steric effects on bioactivity .

Q. What computational methods predict its reactivity in medicinal chemistry applications?

Q. How does fluorination impact physicochemical properties compared to non-fluorinated analogs?

Fluorine increases electronegativity, enhancing metabolic stability and membrane permeability. Comparative studies with 4-chlorophenyl or 4-bromophenyl analogs (CAS 113808-88-1, 113808-90-5) show:

Q. What are the challenges in scaling up synthesis for preclinical studies?

Key issues include:

Q. How is the compound’s stability assessed under physiological conditions?

Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via HPLC. Simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) studies reveal hydrolysis of the carboxylic acid group as the primary degradation pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.